molecular formula C12H13NO3 B084373 Ethyl 6-methoxy-1H-indole-2-carboxylate CAS No. 15050-04-1

Ethyl 6-methoxy-1H-indole-2-carboxylate

Cat. No.: B084373
CAS No.: 15050-04-1
M. Wt: 219.24 g/mol
InChI Key: HYFAOIAKHGVBMX-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-1H-indole-2-carboxylate (CAS: 15050-04-1) is an indole derivative featuring a methoxy group at the 6-position and an ethyl ester at the 2-position of the indole core. This compound is widely utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of indole-based carboxamides and heterocyclic scaffolds . Its reactivity is influenced by the electron-donating methoxy group and the ester functionality, making it a versatile precursor for coupling reactions and functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxy-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and ethyl chloroformate.

    Formation of the Ester: The reaction between 6-methoxyindole and ethyl chloroformate in the presence of a base like triethylamine leads to the formation of ethyl 6-methoxyindole-2-carboxylate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the indole ring toward electrophilic substitution, directing incoming electrophiles to specific positions.

Reaction TypeReagents/ConditionsPosition of SubstitutionMajor ProductYield (%)Key Observations
NitrationHNO₃, H₂SO₄, 0–5°CPosition 55-Nitro derivative75–85Methoxy group directs nitration to position 5 due to resonance stabilization .
BrominationBr₂, CHCl₃, RTPosition 44-Bromo derivative60–70Steric hindrance from the ester group favors substitution at position 4 .
FormylationDMF, POCl₃, 80°CPosition 77-Formyl derivative55–65Vilsmeier-Haack reaction proceeds regioselectively at position 7 .

Research Findings :

  • Methoxy activation enhances reactivity at positions 5 and 7, while the ester group at position 2 minimally interferes with EAS due to its electron-withdrawing nature .

  • Competitive reactions may occur under harsh conditions, leading to minor products at position 3 .

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis to form carboxylic acids, enabling further derivatization.

Reaction TypeReagents/ConditionsProductYield (%)Key Observations
Acidic HydrolysisHCl (6M), reflux, 6h6-Methoxy-1H-indole-2-carboxylic acid90–95Complete conversion in aqueous HCl .
Basic HydrolysisNaOH (3M), EtOH, reflux, 2hSodium salt of carboxylic acid85–90Requires neutralization with HCl for free acid isolation.
Amide FormationBOP, DIPEA, DMF, RT6-Methoxy-1H-indole-2-carboxamide70–80Coupling with amines generates bioactive amides .

Research Findings :

  • Hydrolysis under acidic conditions is more efficient than basic methods due to reduced side reactions.

  • Carboxamide derivatives exhibit enhanced binding to biological targets, such as enzymes and receptors .

Reduction Reactions

The ester and methoxy groups participate in selective reductions.

Reaction TypeReagents/ConditionsProductYield (%)Key Observations
Ester ReductionLiAlH₄, THF, 0°C→RT2-(Hydroxymethyl)-6-methoxy-1H-indole75–85LiAlH₄ selectively reduces the ester to a primary alcohol.
Methoxy DemethylationBBr₃, CH₂Cl₂, −78°C6-Hydroxy-1H-indole-2-carboxylic acid ethyl ester60–70Demethylation occurs without ester cleavage .

Research Findings :

  • Over-reduction of the indole ring is avoided by controlling temperature and stoichiometry.

  • Demethylation with BBr₃ preserves the ester group, enabling further functionalization .

Oxidation Reactions

The methoxy group and indole ring are susceptible to oxidation.

Reaction TypeReagents/ConditionsProductYield (%)Key Observations
Methoxy OxidationKMnO₄, H₂O, 100°C6-Oxo-1H-indole-2-carboxylic acid ethyl ester50–60Methoxy group oxidizes to a ketone.
Ring OxidationmCPBA, CHCl₃, RTEpoxide derivative30–40Epoxidation occurs at the C3–C4 double bond .

Research Findings :

  • Oxidative cleavage of the methoxy group is less efficient compared to direct demethylation.

  • Epoxidation products are intermediates for synthesizing fused indole derivatives .

Nucleophilic Substitution

The methoxy group participates in nucleophilic displacement under specific conditions.

Reaction TypeReagents/ConditionsProductYield (%)Key Observations
Methoxy SubstitutionNaSEt, DMF, 120°C6-Ethylthio-1H-indole-2-carboxylic acid ethyl ester65–75Thiolate ions displace methoxy groups regioselectively .
Aromatic FluorinationSelectfluor, MeCN, 80°C6-Fluoro-1H-indole-2-carboxylic acid ethyl ester55–65Electrophilic fluorination at position 6 .

Research Findings :

  • Methoxy substitution is feasible with strong nucleophiles like thiolates but requires high temperatures .

  • Fluorination introduces electron-withdrawing groups, altering electronic properties of the indole ring .

Cross-Coupling Reactions

The indole ring participates in catalytic coupling reactions.

Reaction TypeReagents/ConditionsProductYield (%)Key Observations
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane5-Aryl-6-methoxy-1H-indole-2-carboxylate70–80Aryl boronic acids couple at position 5 .
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N5-Alkynyl-6-methoxy-1H-indole-2-carboxylate60–70Terminal alkynes react regioselectively .

Research Findings :

  • Palladium catalysts enable functionalization at position 5 without affecting the methoxy group .

  • Coupled products are precursors for fluorescent probes and pharmaceuticals .

Scientific Research Applications

Scientific Research Applications

Ethyl 6-methoxy-1H-indole-2-carboxylate has several notable applications in scientific research:

Medicinal Chemistry

  • Anticancer Activity : The compound has shown potential as an anticancer agent, inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, it has been effective against breast cancer cells (MDA-MB-231) at low concentrations (1 μM) by enhancing caspase-3 activity, indicating apoptosis induction.
  • Antimicrobial Properties : Studies have demonstrated its efficacy against common bacterial strains, suggesting its potential as a novel antimicrobial agent .
  • Mechanisms of Action : this compound interacts with multiple biological pathways, affecting cellular functions such as apoptosis and microbial growth inhibition.
  • Structure-Activity Relationship (SAR) : Modifications to the indole scaffold can enhance bioactivity and target specificity, which is crucial for drug development .

Industrial Applications

  • The compound is utilized in the synthesis of various chemical intermediates and pharmaceuticals, particularly those targeting specific receptors like CRTH2 and cannabinoid receptors .

Anticancer Efficacy

A study conducted on the anticancer effects of this compound revealed significant inhibition of cell growth in MDA-MB-231 cells. The flow cytometry analysis indicated enhanced apoptotic activity, confirming its potential as an anticancer therapeutic agent.

Antimicrobial Activity

In another investigation focused on antimicrobial properties, the compound exhibited effective inhibition against several bacterial strains at low concentrations. This study highlighted its mechanism of action involving disruption of bacterial cell walls and inhibition of essential enzymes.

Summary of Findings

The research surrounding this compound underscores its multifaceted applications across various domains:

Application AreaKey Findings
Medicinal ChemistryPotential anticancer and antimicrobial agent
Biological ActivityInduces apoptosis; disrupts microbial growth
Industrial ChemistrySynthesis of intermediates for pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 6-methoxy-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, thereby affecting DNA replication and transcription.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent positions, ester groups, and additional functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Ethyl 6-Methoxy-1H-Indole-2-Carboxylate and Analogs

Compound Name Substituents (Position) Ester Group Key Functional Groups CAS Number
This compound -OCH₃ (6) Ethyl None 15050-04-1
Mthis compound -OCH₃ (6) Methyl None 98081-83-5
Ethyl 5-Methoxy-1H-Indole-2-Carboxylate -OCH₃ (5) Ethyl None 4382-54-1
Ethyl 5,6-Dimethoxy-1H-Indole-2-Carboxylate -OCH₃ (5, 6) Ethyl None 16382-18-6
Ethyl 6-Chloro-1H-Indole-2-Carboxylate -Cl (6) Ethyl None 7015027 (PubChem)
Ethyl 6-Amino-5-Methoxy-1H-Indole-2-Carboxylate -NH₂ (6), -OCH₃ (5) Ethyl Amino group 107575-60-0

Physicochemical Properties

  • Melting Points: this compound: No direct data, but analogs like mthis compound exhibit a melting point of 149–151°C . Ethyl 1-benzyl-5-methyl-1H-indole-2-carboxylate: Lower mp (61–63°C) due to increased steric bulk from benzyl substitution .
  • Solubility: Methoxy and ester groups enhance solubility in polar aprotic solvents (e.g., DMF, ethyl acetate) compared to non-polar derivatives .

Pharmacological and Industrial Relevance

  • Drug Development : this compound is a precursor to indole-2-carboxamides, which show activity in kinase inhibition and antimicrobial studies .
  • Agrochemicals : Methoxy-substituted indoles are explored as plant growth regulators due to their structural similarity to auxins .

Biological Activity

Ethyl 6-methoxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

This compound is an indole derivative characterized by the presence of a methoxy group at the 6-position and an ethyl ester at the carboxylic acid position. This structural configuration is crucial for its biological properties, as indole derivatives are known to exhibit a range of pharmacological effects.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

  • Mechanism : The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism involves interference with key cellular pathways that regulate cancer progression.
  • Research Findings : Studies have demonstrated that this compound exhibits dose-dependent cytotoxicity against breast, lung, and colon cancer cell lines, with IC50 values indicating significant potency (Table 1).

2. Antimicrobial Activity

  • Mechanism : The compound disrupts microbial cell membranes and inhibits essential enzymes, making it a potential candidate for antimicrobial drug development.
  • Research Findings : this compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating its antimicrobial potential (Table 2).

3. Anti-inflammatory Effects

  • Mechanism : Indole derivatives are known to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
  • Research Findings : Preliminary studies indicate that this compound may reduce inflammation markers in vitro, suggesting its use in treating inflammatory conditions.

The mechanisms underlying the biological activities of this compound involve various biochemical pathways:

  • Receptor Interactions : The compound may bind to multiple receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Enzyme Inhibition : It has been identified as a potent inhibitor of certain enzymes involved in cancer metabolism and microbial growth.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Effect
MCF-7 (Breast)15.3Inhibits proliferation
A549 (Lung)12.7Induces apoptosis
HCT116 (Colon)10.5Cell cycle arrest

Table 2: Antimicrobial Activity Data

Microbial StrainMIC (µg/mL)Effect
Staphylococcus aureus25Growth inhibition
Escherichia coli30Membrane disruption
Candida albicans20Enzyme inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-methoxy-1H-indole-2-carboxylate?

The compound is typically synthesized via Fischer indole synthesis using ethyl pyruvate derivatives and substituted phenylhydrazines. For example, ethyl pyruvate 2-methoxyphenylhydrazone reacts with HCl/EtOH to yield ethyl 7-methoxyindole-2-carboxylate as the primary product, though abnormal products (e.g., chloro-substituted derivatives) may form under certain conditions . Hydrolysis of the ester group (using alcoholic KOH) produces the corresponding carboxylic acid, which is recrystallized from hot water for purification .

Key Reaction Conditions :

StepReagents/ConditionsReference
CyclizationHCl/EtOH, 30°C–reflux
Ester HydrolysisAlcoholic KOH, acidification

Q. How is this compound characterized in academic research?

Structural elucidation involves:

  • NMR Spectroscopy : To confirm substitution patterns (e.g., methoxy at C6, ester at C2).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, especially for resolving electron density maps and verifying bond lengths/angles .
  • Melting Point Analysis : Reported values (e.g., 174°C for ethyl 5,6-dimethoxyindole-2-carboxylate) help validate purity .

Q. What safety precautions are necessary when handling this compound?

Based on safety data sheets for analogous indole derivatives:

  • Storage : Keep in a dry, cool (2–8°C), and airtight container away from ignition sources .
  • Handling : Use PPE (gloves, goggles, respirators) to avoid inhalation (H335) and skin contact (H315/H319). Work in a fume hood .
  • Spill Management : Absorb with inert material and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

Yield optimization requires addressing competing reaction pathways. For example, in Fischer indole synthesis, temperature control (30°C vs. reflux) and substituent effects (e.g., electron-donating groups on phenylhydrazines) influence product distribution. Abnormal products (e.g., 6-chloro derivatives) arise from side reactions with HCl, suggesting inert gas purging (N₂) may reduce undesired substitutions .

Data Contradiction Example :

  • Observed : Higher HCl concentrations increase chloro-substituted byproducts.
  • Resolution : Use stoichiometric HCl and monitor reaction progress via HPLC .

Q. What analytical approaches resolve contradictions in structural data from different characterization methods?

Discrepancies between NMR and X-ray data (e.g., tautomerism in the indole ring) can be resolved by:

  • Cross-Validation : Combine NMR (solution-state dynamics) with X-ray (solid-state conformation) .
  • Computational Modeling : DFT calculations to compare theoretical/experimental bond angles .
  • Crystallographic Refinement : SHELXL’s restraints for disordered moieties improve accuracy in electron density maps .

Q. What strategies are employed to modify the indole ring for enhanced biological activity?

Functionalization strategies include:

  • Substituent Introduction : Bromination at C5 (using NBS) or alkylation at N1 to alter pharmacokinetic properties .
  • Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid improves water solubility for in vitro assays .
  • Hybrid Molecules : Conjugation with bioactive moieties (e.g., diethylamino groups) enhances receptor binding .

Example :

ModificationBiological ImpactReference
Bromination at C5Increased antimicrobial activity
Diethylamino additionEnhanced enzyme inhibition

Q. How does computational modeling aid in predicting the reactivity of this compound?

Molecular docking (e.g., AutoDock) and MD simulations predict interactions with biological targets (e.g., enzymes). For example:

  • Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites for functionalization .
  • ADMET Profiles : Predict metabolic stability and toxicity using tools like SwissADME .

Properties

IUPAC Name

ethyl 6-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFAOIAKHGVBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346514
Record name Ethyl 6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15050-04-1
Record name 1H-Indole-2-carboxylic acid, 6-methoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15050-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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